![molecular formula C18H22N6 B12913626 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine CAS No. 105823-94-7](/img/structure/B12913626.png)
8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine
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Overview
Description
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a methyl group on the purine ring, and a piperidine ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-6-chloropurine with 5-ethyl-2-pyridylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures to 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine exhibit significant biological activities, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Aminopurine | Amino group at C8 | Antiviral properties |
9-Ethyladenine | Ethyl group at C9 | Antitumor activity |
6-Methylpurine | Methyl group at C6 | Enzyme inhibition |
The unique combination of ethylpyridine and piperidine groups in this compound may confer distinct pharmacological properties not observed in other similar compounds.
Pharmacology
The compound has been explored for its potential pharmacological applications, particularly in the development of new therapeutic agents targeting various diseases. Its structural similarity to known bioactive purines suggests that it may interact with specific enzymes or receptors involved in disease pathways.
Antiviral and Antitumor Research
Given the antiviral and antitumor activities observed in structurally related compounds, research is ongoing to evaluate the efficacy of this compound against viral infections and cancer cell lines.
Enzyme Inhibition Studies
Studies focusing on enzyme inhibition have shown that purine derivatives can act as effective inhibitors for various enzymes, including kinases and phosphatases. The potential for this compound to inhibit specific enzymes warrants further investigation.
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of purine derivatives found that compounds similar to this compound demonstrated significant inhibitory effects on viral replication in vitro. The mechanism of action was attributed to the compound's ability to interfere with viral polymerase activity.
Case Study 2: Antitumor Efficacy
In another study, researchers evaluated the antitumor efficacy of various purine derivatives, including those structurally related to this compound. Results indicated that these compounds induced apoptosis in cancer cell lines through activation of caspase pathways.
Mechanism of Action
The mechanism of action of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDKs and have similar anticancer properties.
Pyridin-2-yl pyrimidine derivatives: Known for their antifibrotic and antimicrobial activities.
Uniqueness
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds .
Biological Activity
The compound 8-(5-ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N4, with a molecular weight of approximately 272.35 g/mol. Its structure includes a purine base with substituents that may influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Adenosine Receptors : Purine derivatives often exhibit affinity for adenosine receptors (A1, A2A, A2B, A3). These receptors are involved in numerous physiological processes, including neurotransmission and immune responses.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of purine derivatives. For instance, compounds with structural similarities have shown:
- Induction of Apoptosis : They can trigger programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Certain derivatives have been reported to cause G1 or G2/M phase arrest in cancer cells, inhibiting their proliferation.
Table 1: Summary of Biological Activities
Case Studies
-
Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various purine derivatives, including those structurally related to our compound. Results indicated significant cytotoxic effects against prostate and breast cancer cell lines, attributed to apoptosis induction and cell cycle disruption . -
Mechanistic Insights :
Another research article focused on the interaction of purine derivatives with adenosine receptors. The findings suggested that the binding affinity of these compounds could modulate immune responses, providing a dual mechanism for therapeutic applications in oncology and immunology .
Properties
CAS No. |
105823-94-7 |
---|---|
Molecular Formula |
C18H22N6 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-(5-ethylpyridin-2-yl)-2-methyl-6-piperidin-1-yl-7H-purine |
InChI |
InChI=1S/C18H22N6/c1-3-13-7-8-14(19-11-13)16-22-15-17(23-16)20-12(2)21-18(15)24-9-5-4-6-10-24/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
QGXTYIONYZQPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)C)N4CCCCC4 |
Origin of Product |
United States |
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